molecular formula C12H11ClN2O B5524244 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole

1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole

Cat. No. B5524244
M. Wt: 234.68 g/mol
InChI Key: MLEYSWLJNRFFPI-UHFFFAOYSA-N
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Description

1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of pyrazole compounds, which are known for their potent herbicidal activity. Clomazone is a selective herbicide, which means that it targets specific weeds while leaving the crops unharmed.

Mechanism of Action

1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to a disruption in the photosynthetic process, causing the weeds to die. 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole is absorbed by the roots and leaves of the plants and translocated throughout the plant, providing long-lasting control of weeds.
Biochemical and Physiological Effects:
1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation in the environment. However, 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole can have negative effects on non-target organisms such as aquatic plants and animals, which can be exposed to the herbicide through runoff from agricultural fields.

Advantages and Limitations for Lab Experiments

1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments. It is a potent herbicide that can be used to control weed growth in experimental plots, allowing researchers to study the effects of different treatments on crop yields. However, 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole can also have unintended effects on non-target organisms, which can complicate experimental designs.

Future Directions

There are several future directions for research on 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole. One area of interest is the development of new formulations that reduce the risk of environmental contamination. Another area of research is the study of the effects of 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole on soil microorganisms, which play a critical role in nutrient cycling and soil health. Finally, there is a need for research on the long-term effects of 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole use on the environment, including the potential for the development of resistance in weeds and the impacts on non-target organisms.
Conclusion:
In conclusion, 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole is a potent herbicide that is widely used in agriculture to control weed growth. It has been extensively studied for its herbicidal activity and its effects on the environment. 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole works by inhibiting the biosynthesis of carotenoids, disrupting the photosynthetic process in plants. While 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, it can also have unintended effects on non-target organisms. Future research on 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole should focus on the development of new formulations that reduce environmental contamination and the study of the long-term effects of 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole use on the environment.

Synthesis Methods

1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole can be synthesized by reacting 4-chloro-3,5-dimethylpyrazole with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole as a white crystalline solid with a melting point of 98-100°C. This synthesis method is relatively simple and cost-effective, making 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole a popular herbicide in the agricultural industry.

Scientific Research Applications

1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole has been extensively studied for its herbicidal activity and its effects on the environment. It has been shown to be effective against a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole is also effective in controlling weeds that have developed resistance to other herbicides, making it a valuable tool for farmers.

properties

IUPAC Name

(4-chloro-3,5-dimethylpyrazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-11(13)9(2)15(14-8)12(16)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEYSWLJNRFFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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